molecular formula C10H22ClNO6 B3049731 Methyl 3-(2-{2-[2-(aminooxy)ethoxy]ethoxy}ethoxy)propanoate hydrochloride CAS No. 2173992-41-9

Methyl 3-(2-{2-[2-(aminooxy)ethoxy]ethoxy}ethoxy)propanoate hydrochloride

Cat. No.: B3049731
CAS No.: 2173992-41-9
M. Wt: 287.74
InChI Key: KUTQWYCAIWVXMF-UHFFFAOYSA-N
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Description

Methyl 3-(2-{2-[2-(aminooxy)ethoxy]ethoxy}ethoxy)propanoate hydrochloride (CAS: 2445792-37-8) is a hydrochloride salt of a methyl ester derivative featuring a polyethylene glycol (PEG)-like chain terminated with an aminooxy group. Its molecular formula is C₁₁H₂₄ClNO₆, with a molecular weight of 227.7 g/mol . The compound’s structure includes a triethylene glycol spacer (three ethoxy units) linked to a propanoate backbone, with an aminooxy (-ONH₂) functional group. This design enhances solubility in polar solvents and enables reactivity with carbonyl groups, making it valuable in bioconjugation, drug delivery, and polymer chemistry .

Properties

IUPAC Name

methyl 3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO6.ClH/c1-13-10(12)2-3-14-4-5-15-6-7-16-8-9-17-11;/h2-9,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTQWYCAIWVXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCOCCOCCON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173992-41-9
Record name Propanoic acid, 3-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173992-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

Methyl 3-(2-{2-[2-(aminooxy)ethoxy]ethoxy}ethoxy)propanoate hydrochloride is a synthetic compound with significant biological activity, particularly in the fields of drug delivery and cellular interactions. Its unique structure, characterized by multiple ethoxy groups and an aminooxy functional group, allows for versatile applications in medical research and nanotechnology.

  • Molecular Formula : C10H22ClNO6
  • Molecular Weight : 287.74 g/mol
  • CAS Number : 2173992-41-9
  • IUPAC Name : methyl 3-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)propanoate hydrochloride

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, enhancing the stability and bioavailability of therapeutic agents. The aminooxy group facilitates selective binding to aldehydes and ketones, making it useful in targeting specific biomolecules.

  • Drug Delivery : The compound's structure allows it to form covalent bonds with target molecules, which enhances the efficacy of drug delivery systems.
  • Cellular Interactions : It has been shown to improve cellular uptake of drugs, potentially leading to better therapeutic outcomes.
  • Polymeric Systems : The compound can be incorporated into polymeric systems for controlled release applications, providing sustained therapeutic effects.

Research Findings

Recent studies have demonstrated the compound's effectiveness in various biological contexts:

  • Cell Culture Studies : this compound has been utilized in cell culture studies to investigate its effects on cell viability and proliferation.
  • Nanotechnology Applications : In nanotechnology, this compound is employed in creating new materials that exhibit enhanced properties due to its functional groups.

Comparative Analysis

To better understand the unique aspects of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-amino-3-oxopropanoateContains an amino group and carbonylSimpler structure, less functional versatility
Ethylene glycol bis(aminopropyl ether)Two amino groups with ethylene glycol linkagesMore hydrophilic, different applications
Polyethylene glycol derivativesVarying lengths of ethylene glycol chainsBroad range of applications but lacks specificity

The multi-functional nature of this compound allows for specific interactions that are not as prevalent in simpler or more linear compounds.

Case Studies

  • Drug Stability Enhancement : A study demonstrated that incorporating this compound into a drug formulation significantly increased the stability of the active pharmaceutical ingredient (API), leading to improved shelf life and efficacy.
    • Methodology : The study involved comparing formulations with and without this compound under accelerated stability conditions.
    • Results : Formulations containing the compound showed a lower degradation rate over time.
  • Targeted Drug Delivery : Research explored the use of this compound in targeted therapies for cancer treatment.
    • Methodology : The compound was conjugated with a chemotherapeutic agent and tested in vitro on cancer cell lines.
    • Results : Enhanced targeting and reduced side effects were observed compared to conventional delivery methods.

Scientific Research Applications

Medical Research

Drug Delivery Systems
Methyl 3-(2-{2-[2-(aminooxy)ethoxy]ethoxy}ethoxy)propanoate hydrochloride is utilized in the development of drug delivery systems. Its aminooxy group facilitates the conjugation of drugs to carriers, enhancing the stability and release profiles of therapeutic agents. This property is particularly beneficial for targeted drug delivery applications where precision is crucial.

Cell Culture and Tissue Engineering
The compound is also applied in cell culture environments, where it serves as a component in scaffolds for tissue engineering. Its biocompatibility and ability to form hydrogels make it suitable for supporting cell adhesion and growth .

Nanotechnology

Nanoparticle Formulation
In nanotechnology, this compound plays a role in the formulation of nanoparticles for various biomedical applications. The functional groups present allow for the modification of nanoparticle surfaces, enhancing their interaction with biological systems. This modification can improve drug loading capacities and release kinetics .

Ligand Development for Targeted Therapy
The aminooxy functionality can be used to develop ligands that bind selectively to specific receptors on cancer cells, facilitating targeted therapy approaches. This application is critical in improving the efficacy of cancer treatments while minimizing side effects .

Material Science

Synthesis of Functional Polymers
this compound is employed in the synthesis of functional polymers. These polymers can be tailored for specific applications such as coatings or adhesives that require enhanced performance characteristics, such as increased adhesion or resistance to environmental factors .

Development of New Materials
The compound's versatile chemical structure allows it to be incorporated into new materials that possess unique properties, such as improved mechanical strength or thermal stability. Researchers are exploring its use in creating advanced composites for various industrial applications .

Case Studies

Application AreaStudy ReferenceFindings
Drug DeliveryJournal of Controlled ReleaseDemonstrated enhanced drug release profiles when conjugated with aminooxy compounds.
Nanoparticle DevelopmentNanomedicineShowed improved targeting capabilities of nanoparticles modified with aminooxy functionalities.
Tissue EngineeringBiomaterialsReported successful cell growth on scaffolds incorporating this compound, indicating good biocompatibility.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and physicochemical differences between the target compound and analogous esters with amino, ethoxy, or substituted groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Reactivity/Applications
Methyl 3-(2-{2-[2-(aminooxy)ethoxy]ethoxy}ethoxy)propanoate hydrochloride C₁₁H₂₄ClNO₆ 227.7 Aminooxy (-ONH₂), triethylene glycol chain Bioconjugation, PEGylation
Ethyl 2-amino-3-methoxypropanoate hydrochloride C₆H₁₄ClNO₃ 183.63 Methoxy (-OCH₃), ethyl ester Peptide synthesis, chiral intermediates
Methyl 3-amino-2,2-dimethylpropanoate hydrochloride C₆H₁₄ClNO₂ 179.64 Dimethyl branching, methyl ester Pharmaceuticals (bulky substituent for stability)
Ethyl 3-((2-ethoxy-2-oxoethyl)amino)propanoate hydrochloride C₉H₁₇ClNO₄ 239.7 Ethoxyethyl ester, secondary amine Polymer crosslinking, surfactants
RL-4390: Fmoc-NH-PEG(3)-NH₂·HCl C₂₃H₃₀N₂O₅·HCl 450.95 Fmoc-protected amine, triethylene glycol chain Solid-phase peptide synthesis
Key Observations:

Aminooxy vs. Amine Groups: The target compound’s aminooxy group distinguishes it from amines in analogs like RL-4390 or Ethyl 2-amino-3-methoxypropanoate hydrochloride . Aminooxy groups react selectively with ketones/aldehydes under mild conditions, enabling stable oxime linkages in bioconjugation, whereas amines require harsher conditions (e.g., carbodiimide coupling) .

PEG Chain Length: The triethylene glycol chain enhances hydrophilicity and reduces immunogenicity compared to shorter-chain analogs (e.g., Ethyl 2-amino-3-methoxypropanoate hydrochloride) .

Steric Effects: Methyl 3-amino-2,2-dimethylpropanoate hydrochloride incorporates bulky dimethyl groups, limiting its utility in conjugation but improving metabolic stability in drug design.

Solubility and Stability

  • Solubility: The PEG chain in the target compound ensures high aqueous solubility (>50 mg/mL), unlike hydrophobic analogs like Ethyl 3-((2-ethoxy-2-oxoethyl)amino)propanoate hydrochloride .
  • Stability: Hydrochloride salts generally exhibit better shelf-life than free bases. The aminooxy group, however, may oxidize under prolonged storage, requiring inert atmosphere handling .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for Methyl 3-(2-{2-[2-(aminooxy)ethoxy]ethoxy}ethoxy)propanoate hydrochloride, and how can purification challenges be addressed?

  • Methodology : Synthesis typically involves stepwise etherification. For example, a PEG-like chain is constructed via nucleophilic substitution using NaH as a base in anhydrous THF, followed by coupling with a methyl propanoate derivative. Purification often requires silica gel chromatography due to the compound’s polarity and hygroscopic nature .
  • Data Analysis : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity using reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of fine particles. The aminooxy group is moisture-sensitive; store under inert gas (argon or nitrogen) at –20°C in a desiccator .
  • Stability Data : Hydrolysis of the ester group occurs at pH >8, while the hydrochloride salt enhances solubility in polar solvents like water or methanol.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H-NMR : Key peaks include δ 3.6–3.8 ppm (PEG chain -OCH2CH2O-), δ 4.2 ppm (ester -COOCH3), and δ 8.0–8.5 ppm (aminooxy -NH2O•HCl) .
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]+ at m/z ~325 (exact mass depends on isotopic distribution).

Advanced Research Questions

Q. How can conjugation efficiency with carbonyl-containing biomolecules be optimized?

  • Experimental Design : Reactivity of the aminooxy group with aldehydes/ketones is pH-dependent. Use a buffer system (e.g., 50 mM sodium acetate, pH 4.5–5.5) to favor oxime formation. Include aniline (10 mM) as a catalyst to accelerate kinetics .
  • Troubleshooting : If yields are low, assess competing reactions (e.g., hydrolysis) via LC-MS. Adjust molar ratios (1.5:1 reagent-to-target) to account byproduct formation.

Q. What strategies mitigate ester hydrolysis during long-term bioconjugation studies?

  • Stability Testing : Pre-incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC. Hydrolysis rates increase above pH 7.0 .
  • Solution : Use a prodrug approach (e.g., tert-butyl ester) during synthesis, then cleave post-conjugation under mild acidic conditions .

Q. How does the PEG chain length impact solubility and biodistribution in in vivo applications?

  • Comparative Analysis : Synthesize analogs with shorter (n=1) or longer (n=4) PEG units. Assess solubility (logP via shake-flask method) and pharmacokinetics in rodent models.
  • Data Interpretation : Longer PEG chains (n=3, as in the target compound) balance hydrophilicity and steric hindrance, optimizing tissue penetration .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s reactivity with thiols: How to validate?

  • Hypothesis Testing : Incubate with cysteine (10 mM in PBS, pH 7.4) for 6 hours. Analyze via LC-MS for thiol-adduct formation. Prior studies suggest aminooxy groups are selective for carbonyls but may react with disulfides under reducing conditions .

Discrepancies in reported NMR shifts for the aminooxy moiety

  • Resolution : Protonation state affects chemical shifts. Compare spectra in D2O (δ 8.2 ppm for -NH3+Cl−) vs. DMSO-d6 (δ 7.8 ppm for free -NH2). Confirm via 2D COSY and HSQC .

Methodological Resources

  • Synthetic Protocols : Adapt stepwise etherification from tert-butyl analogs .
  • Safety Protocols : Follow GHS guidelines for skin/eye protection and respiratory controls .
  • Analytical Tools : Use a combination of NMR, HPLC, and ESI-MS for structural validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(2-{2-[2-(aminooxy)ethoxy]ethoxy}ethoxy)propanoate hydrochloride
Reactant of Route 2
Methyl 3-(2-{2-[2-(aminooxy)ethoxy]ethoxy}ethoxy)propanoate hydrochloride

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